

Application Notes and Protocols for Studying Synaptic Plasticity with C3bot(154-182)

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Compound of Interest

Compound Name: C3bot(154-182)

Cat. No.: B599162

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Introduction

C3bot(154-182) is a 29-amino acid peptide fragment derived from the C-terminal region of Clostridium botulinum C3 exoenzyme. Unlike the full-length protein, which acts on both neurons and glial cells, **C3bot(154-182)** selectively targets neurons to promote neurite outgrowth, enhance synaptic connectivity, and modulate synaptic function.^{[1][2]} Its mechanism of action involves the non-enzymatic downregulation of active RhoA, a key regulator of the actin cytoskeleton.^{[3][4][5]} These properties make **C3bot(154-182)** a valuable tool for investigating the molecular mechanisms of synaptic plasticity and for exploring potential therapeutic strategies for neurodegenerative diseases and neuronal injury.

These application notes provide a comprehensive overview of the use of **C3bot(154-182)** in synaptic plasticity research, including its effects on neuronal morphology, synaptic protein expression, and function. Detailed protocols for key experiments are provided to facilitate the integration of this peptide into your research workflows.

Data Presentation

The following tables summarize the quantitative effects of **C3bot(154-182)** on various aspects of neuronal function and morphology.

Table 1: Effects of **C3bot(154-182)** on Neuronal Morphology

Parameter	Cell Type	Concentration	Treatment Duration	Effect	Reference
Axon Length	α -motoneurons	50 nM	4 days	25% increase	[3]
Axonal and Dendritic Growth	Hippocampal Neurons	Submicromolar	Not specified	Promotion	[1][2]
Axonal and Dendritic Branching	Hippocampal Neurons	Submicromolar	Not specified	Promotion	[1][2]

Table 2: Effects of **C3bot(154-182)** on Synaptic Function

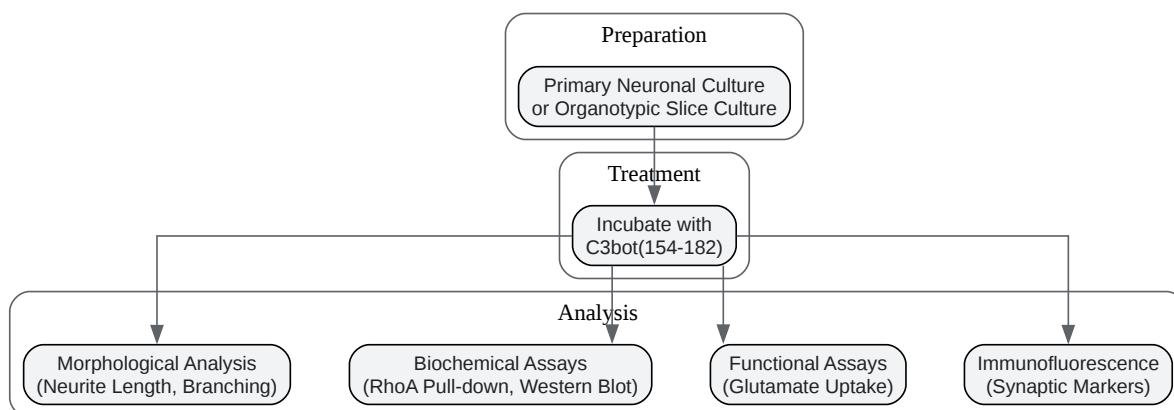
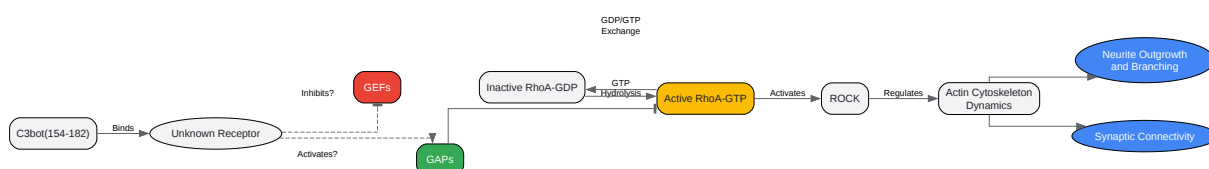
Parameter	Cell Type	Concentration	Treatment Duration	Effect	Reference
Glutamate Uptake	Hippocampal Neurons	300 nM	3 days	Up to 22% increase	[3]
Active RhoA Levels	Hippocampal Neurons	10 nM and 30 nM	Not specified	Strong reduction	[3][5]

Table 3: Qualitative Effects of **C3bot(154-182)** on Synaptic Connectivity

Parameter	Cell Type	Observation	Reference
Synaptophysin-Expressing Terminals	Hippocampal Neurons	Increased number	[1][2]
Synaptic Protein Expression	Hippocampal Neurons	Upregulation of various synaptic proteins	[1][2]
Glutamatergic and GABAergic Inputs	Hippocampal Neurons	Increased number on proximal dendrites	[1][2]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of **C3bot(154-182)** and a general experimental workflow for its use in studying synaptic plasticity.



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